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molecular formula C9H9N5O2 B8471461 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

Cat. No. B8471461
M. Wt: 219.20 g/mol
InChI Key: KLFGQAXLWKJKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

The title compound was prepared from 5-chloro-6-methylpyridin-2-amine in six steps in an analogous fashion to that described for the synthesis of [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid (Method 1, Steps A-F): LC-MS (IE, m/z): 192 [M+1-N2]+, 220 [M+1]+; 1H-NMR (400 MHz, CDCl3) δ 9.88 (s, 1H), 7.9 (d, 1H), 7.85 (d, 1H), 3.79 (s, 2H), 2.59 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=CC(N)=NC=1C.[N:10]1([C:15]2[N:20]=[CH:19][C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:17][CH:16]=2)[CH:14]=[N:13][N:12]=[N:11]1>>[CH3:2][C:19]1[C:18]([CH2:21][C:22]([OH:24])=[O:23])=[CH:17][CH:16]=[C:15]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NN=C1)C1=CC=C(C=N1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1CC(=O)O)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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